1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole
Description
Significance of the Imidazole (B134444) Heterocycle in Chemical and Biological Sciences
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a multitude of biologically active molecules. nih.govjst.go.jplongdom.org Its significance stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes in biological systems. jst.go.jp The imidazole nucleus is a key component of essential biomolecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine, highlighting its integral role in physiological processes. longdom.org
In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its presence in a wide range of approved drugs with diverse therapeutic applications. biolmolchem.com These include antifungal agents (e.g., ketoconazole (B1673606), miconazole), antibacterial and antiprotozoal drugs (e.g., metronidazole), and antihypertensive medications (e.g., losartan). nih.gov The electron-rich nature of the imidazole ring allows it to bind to various enzymes and receptors, making it a versatile building block in drug design. jst.go.jp Furthermore, the amphoteric character of imidazole, enabling it to act as both a weak acid and a weak base, along with its high polarity and water solubility, contributes to the favorable pharmacokinetic properties of many imidazole-containing drugs. researchgate.net
The imidazole ring's capacity for chemical modification at its various positions allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This structural versatility has fueled extensive research into the synthesis and biological evaluation of novel imidazole derivatives for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. jst.go.jpbiolmolchem.comresearchgate.net
Classification and Structural Features of N-Substituted Imidazoles
N-substituted imidazoles are a broad class of compounds where a substituent is attached to one of the nitrogen atoms of the imidazole ring. This substitution significantly influences the molecule's physicochemical properties and biological activity. These derivatives can be broadly classified based on the nature of the substituent at the N-1 position. Common classes include:
N-alkylimidazoles: These feature an alkyl chain attached to the imidazole nitrogen. The length and branching of the alkyl chain can impact the compound's lipophilicity and, consequently, its biological activity.
N-arylimidazoles: In this class, an aryl group is directly attached to the imidazole nitrogen. These compounds are explored for various therapeutic applications.
N-benzylimidazoles: Characterized by a benzyl (B1604629) group substituent, these derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.
N-acylimidazoles: These contain an acyl group attached to the imidazole nitrogen and are often used as intermediates in organic synthesis.
N-alkoxyimidazoles: This class, which includes 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole, is characterized by an oxygen atom linking the imidazole nitrogen to an alkyl or aralkyl group (an N-O-R linkage).
The structural features of N-substituted imidazoles are pivotal to their function. The substituent at the N-1 position can influence the steric and electronic properties of the entire molecule. For instance, bulky substituents can direct the binding of the molecule to specific receptor pockets. The nature of the substituent also affects the basicity of the second nitrogen atom in the ring, which can be crucial for interactions with biological targets.
In the case of N-alkoxyimidazoles, the introduction of an oxygen atom in the linker between the imidazole ring and the substituent introduces a degree of flexibility and alters the electronic landscape of the molecule compared to their N-alkyl counterparts. This N-O bond can influence the compound's conformation and its ability to form hydrogen bonds, which can be critical for its biological activity.
Positioning of this compound within Contemporary Medicinal Chemistry Research
The compound this compound belongs to the N-alkoxyimidazole class and is of particular interest in the field of antifungal drug discovery. The structural components of this molecule suggest a rational design approach based on the known structure-activity relationships of azole antifungal agents.
The imidazole core is a well-established pharmacophore for antifungal activity, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The dichlorobenzyl moiety is also a common feature in several potent antifungal drugs. The presence of chlorine atoms on the benzene (B151609) ring can enhance the lipophilicity of the molecule, potentially improving its penetration into fungal cells, and can also influence its binding to the target enzyme.
Research into N-(benzyloxy)imidazole derivatives has demonstrated their potential as effective antifungal agents. For example, studies on compounds like 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride have shown potent antifungal activity, underscoring the importance of the benzyloxy-imidazole scaffold. nih.gov The positioning of the chloro substituents on the benzyl ring is also a critical determinant of antifungal efficacy.
The specific compound, this compound, is investigated as part of a broader effort to develop new antifungal agents that can overcome the challenges of drug resistance and toxicity associated with existing therapies. The synthesis and biological evaluation of such N-alkoxyimidazole derivatives contribute to a deeper understanding of the structure-activity relationships within this chemical class. By systematically modifying the substituents on the benzyl ring and the nature of the linker to the imidazole core, medicinal chemists aim to identify novel compounds with improved antifungal potency, a broader spectrum of activity, and a more favorable safety profile.
Below is a data table summarizing the key structural features of this compound and their relevance in medicinal chemistry research:
| Structural Feature | Description | Relevance in Medicinal Chemistry Research |
| Imidazole Ring | A five-membered aromatic heterocycle with two nitrogen atoms. | Core pharmacophore in many antifungal agents; interacts with the heme iron of cytochrome P450 enzymes. |
| N-oxy Linker | An oxygen atom connecting the imidazole nitrogen to the benzyl group. | Introduces conformational flexibility and alters electronic properties compared to a direct N-C bond; can participate in hydrogen bonding. |
| Benzyl Group | A phenylmethyl substituent. | Provides a scaffold for further substitution and influences the overall shape and lipophilicity of the molecule. |
| 3,4-Dichloro Substitution | Two chlorine atoms on the benzyl ring at positions 3 and 4. | Enhances lipophilicity, potentially improving cell membrane penetration; influences binding affinity to the target enzyme. |
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(5-10(9)12)6-15-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWWFMRQPERAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON2C=CN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Derivatization of 1 3,4 Dichlorobenzyl Oxy 1h Imidazole
Strategies for N1-Oxyalkylation of Imidazole (B134444) Ring Systems
The primary strategy for synthesizing the target compound is the N1-oxyalkylation of a 1-hydroxyimidazole (B8770565) precursor. This method hinges on the nucleophilic character of the oxygen atom on the N1-hydroxy group, which attacks an electrophilic benzyl (B1604629) carbon. The alkylation proceeds selectively at the hydroxy group to form N-alkoxy derivatives. researchgate.net
The journey to the final compound begins with the preparation of a suitable precursor for the 3,4-dichlorobenzyl group. The common starting material is 3,4-dichlorobenzyl alcohol. sigmaaldrich.comsigmaaldrich.com This alcohol can be synthesized through methods such as the reduction of 3,4-dichlorobenzoic acid or its derivatives.
To make it reactive for the subsequent coupling reaction, the hydroxyl group of 3,4-dichlorobenzyl alcohol must be converted into a good leaving group. A standard and effective method is its conversion to a benzyl halide, such as 3,4-dichlorobenzyl chloride or 3,4-dichlorobenzyl bromide. This transformation can be achieved using various reagents. askfilo.com
Common Reagents for Halogenation of Benzyl Alcohol:
| Reagent | Product | Byproducts |
|---|---|---|
| Thionyl chloride (SOCl₂) | Benzyl chloride | SO₂ (gas), HCl (gas) |
| Phosphorus oxychloride (POCl₃) | Benzyl chloride | H₃PO₄ |
The use of thionyl chloride is often preferred as its byproducts are gaseous, simplifying the purification of the resulting 3,4-dichlorobenzyl chloride. askfilo.com
The core of the synthesis is the coupling of the activated 3,4-dichlorobenzyl precursor with a 1-hydroxyimidazole ring. 1-hydroxyimidazoles are a class of compounds that can be synthesized through several established methods, such as the condensation of α-hydroxyimino ketones with aldehydes and ammonium (B1175870) acetate. researchgate.netresearchgate.net
The key reaction is a nucleophilic substitution, specifically an O-alkylation. The hydroxyl group of 1-hydroxyimidazole is first deprotonated by a base to form a more nucleophilic alkoxide. This intermediate then attacks the electrophilic benzylic carbon of the 3,4-dichlorobenzyl halide, displacing the halide leaving group.
A general reaction scheme is as follows:
Deprotonation: 1-hydroxyimidazole reacts with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF).
Nucleophilic Attack: 3,4-dichlorobenzyl halide is added to the solution, and the resulting imidazolate anion attacks the benzyl halide.
Product Formation: The N-O-C bond is formed, yielding 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole.
Studies on analogous reactions, such as the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with various benzyl halides, have shown that this O-alkylation occurs selectively and in high yields (67-95%) when conducted in DMF with potassium carbonate at room temperature. researchgate.net
Novel Synthetic Approaches and Reaction Optimization
While the fundamental approach of N1-oxyalkylation is well-established, modern synthetic chemistry offers several avenues for optimization and novel approaches. These methods aim to improve yield, reduce reaction times, and employ more environmentally benign conditions.
One such approach is the use of phase-transfer catalysis . This technique is particularly useful when dealing with reactants that have different solubilities. For instance, in the synthesis of dichlorobenzyl alcohol from dichlorobenzyl chloride, a phase-transfer catalyst allows the reaction between an aqueous solution of a salt and the organic chloride. epo.orggoogle.com A similar principle could be applied to the N1-oxyalkylation of imidazole, potentially allowing for the use of different solvent systems and milder reaction conditions.
Optimization of the coupling reaction (Section 2.1.2) can be achieved by systematically varying key parameters:
Base: Stronger bases like sodium hydride (NaH) may lead to faster reaction rates compared to weaker bases like potassium carbonate (K₂CO₃), but may also increase the risk of side reactions.
Solvent: Aprotic polar solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically effective. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature: While many N-alkylation reactions proceed at room temperature, gentle heating can often increase the reaction rate. researchgate.net However, higher temperatures might also promote the formation of byproducts.
Leaving Group: The choice between a benzyl chloride and a benzyl bromide can affect reactivity. Benzyl bromides are generally more reactive than benzyl chlorides, which could lead to shorter reaction times.
Purification and Advanced Analytical Method Development
Following the synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.
A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The expected chemical shifts provide definitive evidence for the successful coupling of the two moieties.
¹H NMR: The spectrum would show characteristic signals for both the imidazole and the 3,4-dichlorobenzyl groups. The methylene (B1212753) bridge protons (-O-CH₂-) are particularly diagnostic, expected to appear as a singlet in the range of 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen and aromatic ring. The protons on the imidazole ring would appear as distinct signals, typically between 7.0 and 8.0 ppm. The three aromatic protons of the dichlorobenzyl group would appear in the aromatic region, with splitting patterns determined by their coupling relationships. nih.gov
¹³C NMR: The ¹³C NMR spectrum would confirm the carbon framework. Key signals include the benzylic carbon (-O-CH₂-) around 70-80 ppm, the imidazole carbons between 115 and 140 ppm, and the six distinct carbons of the 3,4-dichlorophenyl ring. chemicalbook.comoregonstate.edu
Predicted NMR Data for this compound
| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| Imidazole C2-H | ~7.8-8.0 (s) | ~135-140 |
| Imidazole C4-H/C5-H | ~7.1-7.3 (m) | ~115-130 |
| Methylene (-O-CH₂-) | ~5.0-5.5 (s) | ~70-80 |
| Dichlorophenyl C2-H | ~7.5 (d) | ~128-130 |
| Dichlorophenyl C5-H | ~7.3 (d) | ~130-132 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would display characteristic absorption bands. mdpi.comresearchgate.net
Predicted FTIR Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H | 3000-3150 | Stretching vibration |
| C=N (Imidazole) | 1620-1670 | Stretching vibration nih.gov |
| C=C (Aromatic) | 1450-1600 | Ring stretching |
| C-O (Ether) | 1050-1250 | Asymmetric stretching |
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of the compound, confirming its elemental composition. This technique can differentiate the target compound from potential impurities or byproducts with very similar masses.
Chromatography is essential for both monitoring the progress of the reaction and assessing the final purity of the product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. nih.govchemrxiv.org By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials, a chemist can determine when the reaction is complete.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final product. ptfarm.plnih.gov A validated HPLC method can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The area under the peak for the desired compound, relative to the total area of all peaks, gives a precise measure of its purity. For imidazole derivatives, reversed-phase columns with mobile phases consisting of mixtures of methanol (B129727) or acetonitrile and a buffered aqueous solution are commonly employed. nih.govcmes.org
Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorobenzyl Oxy 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic properties and reactivity of molecules. irjweb.com These calculations offer a theoretical framework to understand molecular behavior from first principles.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. irjweb.combhu.ac.in The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently employed for calculations on organic molecules. irjweb.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com
For 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is often localized on the electron-rich parts of the molecule, such as the imidazole (B134444) and dichlorophenyl rings, while the LUMO is typically distributed over areas that can accept electrons. This information is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Electron-accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.65 | Chemical reactivity and stability |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.825 | Resistance to change in electron distribution |
| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | -4.025 | Electron escaping tendency |
| Electrophilicity Index | ω = µ2 / 2η | 2.86 | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net MEP maps illustrate regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom, indicating these are prime sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms. bhu.ac.in
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis is performed to identify the most stable, low-energy arrangements of the atoms. nih.gov This is often achieved by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more rotatable bonds (dihedral angles). researchgate.net By systematically rotating key bonds, such as the C-O and C-N bonds of the oxy-benzyl linker, and calculating the energy at each step, a PES can be generated. nih.govresearchgate.net The minima on this surface correspond to stable conformers, with the lowest point being the global minimum energy conformation. nih.gov This analysis reveals the molecule's preferred shape and its flexibility, which are critical for understanding its interactions with biological targets.
| Conformer | Key Dihedral Angle 1 (τ1: C-C-O-N) | Key Dihedral Angle 2 (τ2: C-O-N-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 178.5° | -75.2° | 0.00 |
| 2 | 65.1° | -78.9° | 1.85 |
| 3 | -80.3° | 160.4° | 3.20 |
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. mdpi.com DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule in its ground state. researchgate.netuonbi.ac.ke A theoretical vibrational spectrum can be computed and compared with an experimental spectrum to confirm the molecular structure. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion, providing a detailed interpretation of the spectrum. researchgate.net This correlative approach between theoretical and experimental data is essential for the unambiguous structural characterization of the compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| C-H stretch (aromatic) | Dichlorophenyl & Imidazole Ring | 3100-3000 |
| C=C stretch (aromatic) | Dichlorophenyl & Imidazole Ring | 1600-1450 |
| C-O stretch | Benzyl-oxy Linker | 1250-1050 |
| C-N stretch | Imidazole Ring | 1350-1200 |
| C-Cl stretch | Dichlorophenyl Ring | 850-750 |
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. ajchem-a.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation in a solvent like water would reveal its conformational stability in a physiological environment. researchgate.net By tracking the molecule's trajectory over nanoseconds, researchers can observe how it folds, flexes, and interacts with water molecules. researchgate.net Analysis of parameters like the Root Mean Square Deviation (RMSD) can quantify the stability of the molecule's conformation over the simulation period. ajchem-a.com These simulations are crucial for understanding how the molecule behaves in solution, which is a prerequisite for its biological activity.
Cheminformatics Approaches for Analog Design and Virtual Screening
The insights gained from quantum chemistry and molecular dynamics simulations can be leveraged through cheminformatics for the rational design of new molecules.
Analog Design: By understanding the structure-activity relationship—how specific structural features relate to the molecule's reactivity and shape—new analogs of this compound can be designed. For example, if calculations show that a particular region of the molecule is crucial for its electronic properties, modifications can be made to that region to enhance desired characteristics. This computational-led approach makes the drug design process more efficient. nih.gov
Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov Using the computed 3D structure of this compound as a starting point, ligand-based virtual screening can identify other molecules in a database with similar shapes and electrostatic properties. Alternatively, if a biological target is known, structure-based virtual screening, employing methods like molecular docking, can be used to predict how well a library of compounds, including designed analogs, might bind to the target's active site. ctu.edu.vngrowingscience.com This process helps to prioritize which compounds should be synthesized and tested experimentally, saving significant time and resources. nih.gov
Structure Activity Relationship Sar Studies and Structural Modifications for Enhanced Molecular Recognition
Probing the Influence of the 3,4-Dichlorobenzyl Substitution Pattern on Biological Interactions
The 3,4-dichlorobenzyl moiety is a critical pharmacophoric feature that significantly influences the biological profile of the parent compound. The position and nature of substituents on the benzyl (B1604629) ring can dramatically alter binding affinity, selectivity, and pharmacokinetic properties.
The presence of chlorine atoms at the 3 and 4 positions of the benzyl ring is not arbitrary. Halogens, particularly chlorine, are known to enhance biological activity for several reasons:
Lipophilicity : The chloro groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target site.
Electronic Effects : As electron-withdrawing groups, chlorine atoms can modulate the electronic density of the aromatic ring, influencing π-π stacking or other non-covalent interactions with biological targets.
Steric Hindrance : The size of the chlorine atoms provides steric bulk that can favor a specific conformation of the molecule, leading to a more precise fit within a receptor's binding pocket.
Studies on related compounds have shown that both the number and position of halogen substituents are key to activity. For instance, in many series of imidazole-based antifungal agents, dichlorinated phenyl rings are common and often confer potent activity. The 2,4-dichloro and 3,4-dichloro patterns are frequently employed in pharmacologically active compounds, suggesting these substitution patterns are optimal for interaction with specific biological targets like cytochrome P450 enzymes. ontosight.aiontosight.ai For example, the antifungal drug miconazole (B906) features a 2,4-dichlorinated phenyl ring. The choice of the 3,4-dichloro substitution in the title compound suggests a specific requirement for binding, potentially avoiding steric clashes or enabling favorable interactions that a 2,4- or other substitution pattern might not achieve as effectively.
Alterations to this substitution pattern would be expected to have a significant impact. For example:
Moving the chlorine atoms to the 2,5- or 2,6-positions could introduce steric hindrance that prevents optimal binding.
Replacing chlorine with other halogens like fluorine or bromine would alter both the size and electronic properties of the substituent, leading to different binding affinities.
Removing one or both chlorine atoms would likely decrease lipophilicity and reduce the potency of the compound.
| Modification | Predicted Effect on Lipophilicity | Potential Impact on Binding Affinity | Rationale |
|---|---|---|---|
| No substitution (Benzyl) | Decrease | Significant Decrease | Loss of key halogen bonding and hydrophobic interactions. |
| 4-chloro substitution | Decrease | Decrease | Sub-optimal hydrophobic and electronic profile compared to dichlorinated analog. |
| 2,4-dichloro substitution | Similar | Variable (Increase or Decrease) | Altered steric and electronic profile may lead to a different binding mode or clashes with the receptor. |
| 3,5-dichloro substitution | Similar | Decrease | Altered geometry may disrupt key interactions within the binding pocket. |
| 3,4-difluoro substitution | Decrease | Decrease | Fluorine is smaller and less lipophilic, and may not engage in the same favorable interactions as chlorine. |
Impact of the Ether Linkage on Molecular Recognition and Binding Efficacy
The ether linkage (-O-) connecting the benzyl group to the imidazole-1-yl moiety is a pivotal structural element that imparts specific conformational properties to the molecule. This linkage is not merely a spacer; it plays a crucial role in defining the molecule's three-dimensional shape and its ability to interact with biological targets.
Key contributions of the ether linkage include:
Conformational Flexibility : Unlike a rigid alkyl chain, the ether oxygen atom allows for a degree of rotational freedom. This flexibility enables the molecule to adopt various conformations, one of which may be the optimal geometry for fitting into a binding site.
Hydrogen Bond Acceptor : The lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., the hydroxyl or amide group of an amino acid) in the target protein.
Geometric Constraints : While flexible, the bond angles of the ether linkage (typically around 110-120°) impose specific geometric constraints. This directs the benzyl and imidazole (B134444) rings into a defined spatial relationship, which is essential for simultaneous and effective interaction with different regions of a binding pocket.
| Linker Group | Flexibility | H-Bonding Capability | Predicted Impact on Activity |
|---|---|---|---|
| Ether (-O-) | High | Acceptor | Baseline |
| Methylene (B1212753) (-CH2-) | Moderate | None | Likely Decrease |
| Thioether (-S-) | High | Weak Acceptor | Variable |
| Amine (-NH-) | High | Acceptor & Donor | Variable (potential for new interactions) |
| Sulfoxide (B87167) (-SO-) | Reduced | Strong Acceptor | Variable (increased polarity) |
Comparative SAR with Related N-Substituted Imidazole Derivatives (e.g., Miconazole and other azole antifungals)
The compound 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole belongs to the broader class of N-substituted imidazole derivatives, which includes many clinically important azole antifungal agents. nih.gov Comparing its structure to well-studied drugs like miconazole, clotrimazole, and ketoconazole (B1673606) provides valuable insights into common structural motifs required for activity, particularly antifungal activity. nih.govtsijournals.com
Azole antifungals primarily act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govresearchgate.net The SAR of these drugs reveals several common features:
N-Substituted Azole Ring : The imidazole (or triazole) ring is essential for activity. The N3 atom of the imidazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme, inhibiting its function.
Lipophilic Side Chains : All active azoles possess large, lipophilic N1-substituents composed of one or more aromatic rings. These side chains engage in hydrophobic and van der Waals interactions with amino acid residues in the enzyme's substrate-binding channel.
Halogenated Phenyl Rings : As seen in miconazole (2,4-dichlorophenyl) and econazole (B349626) (4-chlorophenyl and 2,4-dichlorophenyl), halogenated aromatic rings are a recurring feature that contributes to high binding affinity. researchgate.net
The structure of this compound shares these key features. Its 3,4-dichlorobenzyl group serves as the requisite lipophilic, halogenated moiety. Miconazole, for instance, has a more complex N1-substituent, [1-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl] group. While the title compound is structurally simpler, it retains the core pharmacophore: an N-substituted imidazole with a dichlorinated aromatic system connected via an ether linkage. This suggests it may interact with targets like CYP51 in a similar manner, although likely with different potency and selectivity profiles compared to more complex azoles like miconazole or itraconazole. nih.govverywellhealth.com
| Compound | N1-Substituent | Key Aromatic Features | Azole Ring |
|---|---|---|---|
| This compound | (3,4-dichlorobenzyl)oxy | 3,4-Dichlorophenyl | Imidazole |
| Miconazole | -[CH(CH2-O-(2,4-Cl2-benzyl))-(2,4-Cl2-phenyl)] | Two 2,4-Dichlorophenyl rings | Imidazole |
| Clotrimazole | -C(phenyl)2(2-Cl-phenyl) | Two Phenyl rings, one 2-Chlorophenyl ring | Imidazole |
| Ketoconazole | Complex chain with dichlorophenyl and piperazine (B1678402) rings | 2,4-Dichlorophenyl | Imidazole |
| Fluconazole | Complex chain with difluorophenyl ring | 2,4-Difluorophenyl | Triazole |
Rational Design of Analogs Based on Computational and Synthetic Insights
Building upon SAR data, the rational design of new analogs aims to optimize the properties of the lead compound, this compound. This process integrates computational modeling with synthetic chemistry to create molecules with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles.
Computational Approaches:
Molecular Docking : If a target structure is known (e.g., the crystal structure of a specific enzyme), docking studies can be performed. nih.gov These simulations predict how analogs of the lead compound would bind to the active site, estimating binding energies and identifying key interactions. For example, analogs with different substitution patterns on the benzyl ring could be docked into the CYP51 active site to predict which substitutions would lead to stronger binding.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By synthesizing and testing a small library of analogs, a QSAR model can be built to predict the activity of other, yet-unsynthesized, compounds, thereby guiding further synthetic efforts.
Synthetic Strategies for Analog Design:
Bioisosteric Replacement : This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological effects. For instance, the imidazole ring could be replaced with a 1,2,4-triazole (B32235) ring, a common modification in the development of second-generation azole antifungals like fluconazole, which often leads to improved selectivity and metabolic stability. nih.gov
Scaffold Hopping and Fragmentation : More advanced strategies involve replacing the core imidazole-ether-benzyl scaffold with a completely different chemical structure that maintains the essential 3D arrangement of key pharmacophoric features.
Introduction of Flexibility/Rigidity : The flexibility of the ether linkage could be modified. Introducing a double bond or incorporating the linker into a ring system would create a more rigid analog. A more rigid molecule might have a higher affinity for the target if it is "pre-organized" in the correct binding conformation, but it could also lose the ability to adapt to the binding site.
A rational design campaign might explore synthesizing analogs where the 3,4-dichloro substitution is replaced with other groups (e.g., trifluoromethyl, methoxy) or where the phenyl ring is replaced with another aromatic system like naphthalene (B1677914) or thiophene (B33073) to explore different hydrophobic pockets in the target's binding site.
Investigation of Potential Biological Targets and Molecular Mechanisms of Action
Target Identification Strategies for Imidazole-Containing Compounds
Identifying the biological targets of imidazole-containing compounds is a critical step in drug discovery. The amphoteric nature of the imidazole (B134444) ring allows it to function as a selective receptor system for anions, cations, and neutral molecules, and it is a common ligand at the active sites of metalloproteins. rsc.orgresearchgate.net This versatility means that imidazole derivatives can bind to a wide range of therapeutic targets. nih.govnih.gov Strategies to identify these targets often involve a combination of enzymatic assays, binding studies, and computational approaches.
A primary mechanism of action for many imidazole-based compounds is the inhibition of key enzymes. researchgate.net Enzymatic inhibition assays are therefore a cornerstone of target identification. These in vitro assays measure the ability of a compound to reduce the activity of a specific enzyme, often determining the concentration required for 50% inhibition (IC50) or the inhibition constant (Ki). evotec.com
Cytochrome P450-dependent enzymes: The cytochrome P450 (CYP450) superfamily of enzymes is a major player in drug metabolism, and their inhibition is a frequent cause of drug-drug interactions. evotec.comcriver.com Many antifungal drugs containing an imidazole moiety are known to be potent, nonselective inhibitors of various P450 isoforms. nih.govresearchgate.net For example, studies using human liver microsomes or cDNA-expressing microsomes have demonstrated that compounds like clotrimazole, miconazole (B906), and sulconazole can inhibit multiple CYP enzymes with high affinity. nih.govresearchgate.net This inhibition typically occurs through the coordination of one of the imidazole's nitrogen atoms to the heme iron of the enzyme. researchgate.net
Table 1: Inhibition of Human Cytochrome P450 Isoforms by Select Imidazole-Containing Antifungals
| Compound | CYP Isoform | Inhibition Constant (Ki) in µM |
|---|---|---|
| Sulconazole | CYP2C19 | 0.008 |
| Sulconazole | CYP2C9 | 0.01 |
| Clotrimazole | CYP3A4 | 0.02 |
| Tioconazole | CYP3A4 | 0.02 |
| Miconazole | CYP3A4 | 0.03 |
| Tioconazole | CYP2C19 | 0.04 |
| Sulconazole | CYP2B6 | 0.04 |
| Miconazole | CYP2B6 | 0.05 |
| Miconazole | CYP2C19 | 0.05 |
| Sulconazole | CYP1A2 | 0.4 |
| Tioconazole | CYP1A2 | 0.4 |
| Sulconazole | CYP2D6 | 0.4 |
| Tioconazole | CYP2E1 | 0.4 |
This table is generated from data presented in the cited sources. nih.govresearchgate.net
Lanosterol (B1674476) 14α-Demethylase (CYP51): A critical target for antifungal imidazole and triazole derivatives is Lanosterol 14α-demethylase, also known as CYP51. researchgate.netmdpi.com This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.netmdpi.com Azole antifungals inhibit CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. mdpi.com The inhibitory mechanism involves the azole's heterocyclic nitrogen atom binding to the heme iron atom at the enzyme's active site. researchgate.net Inhibition assays measuring the demethylation of lanosterol are used to quantify the potency of compounds against this target. nih.gov For instance, novel short-chain imidazole derivatives have shown potent inhibitory activity against Candida albicans CYP51, with IC50 values in the sub-micromolar range, comparable to the established drug fluconazole. nih.gov
Beyond enzymatic inhibition, imidazole derivatives can modulate the function of various receptors. Receptor binding assays are used to determine the affinity (often expressed as a Ki value) of a compound for a specific receptor.
The imidazole ring is a key pharmacophore in molecules that interact with a variety of receptors. For example, it is a crucial component of angiotensin II receptor blockers (ARBs) like losartan, where the imidazole ring binds to amino acid residues within the receptor pocket. wikipedia.org Additionally, certain imidazole derivatives have been identified as potent modulators of serotonin receptors, which are targets for treating depression. nih.gov The imidazole moiety can engage in hydrogen bonding, hydrophobic, and van der Waals interactions with molecular targets, making it a versatile structural feature for receptor-targeted drug design. nih.gov
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modify the receptor's activity, is another potential mechanism. nih.gov This concept offers advantages such as enhanced selectivity and a safeguard against overdosage. nih.gov Pyrrole-imidazole polyamides have been shown to allosterically modulate the dynamics of DNA duplexes upon binding in the minor groove. nih.gov While less common for small molecule imidazoles targeting protein receptors, the potential for allosteric modulation exists and can be investigated through specialized binding and functional assays that assess a compound's effect in the presence of the orthosteric ligand.
Mechanistic Elucidation via In Vitro Biochemical Assays
Once a potential target is identified, a variety of in vitro biochemical assays are employed to elucidate the precise mechanism of action. These assays go beyond simple binding or inhibition to probe the downstream consequences of the drug-target interaction.
For antifungal imidazoles that target CYP51, assays can measure the downstream effects of ergosterol depletion, such as changes in membrane permeability. mdpi.com For compounds with suspected anti-parasitic activity, in vitro assays can assess cytotoxicity against the parasite versus mammalian cells to determine a selectivity index. nih.gov Furthermore, assays that measure the production of reactive oxygen species (ROS) can help determine if oxidative stress is a component of the compound's mechanism. nih.govmdpi.com For instance, the imidazole-based antifungal miconazole was found to significantly reduce ATP production and increase ROS production in melanoma cells, pointing to a mechanism involving the disruption of mitochondrial function. mdpi.com
Molecular Interaction Profiling through Docking and Simulation Studies
Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding how imidazole-containing compounds interact with their biological targets at an atomic level. nih.govresearchgate.netresearchgate.net
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions (e.g., binding energy in kcal/mol). researchgate.netmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net Docking studies have been widely applied to imidazole derivatives to rationalize their activity against targets like HIV-1-reverse transcriptase, glycogen synthase kinase-3β (GSK-3β), and various microbial enzymes. mdpi.comnih.gov For example, docking of imidazole derivatives into the active site of GlcN-6-P synthase showed good affinity and minimum binding energy, suggesting they could be effective inhibitors. researchgate.net
Table 2: Example of Molecular Docking Results for Imidazole Derivatives
| Target Protein | Imidazole Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| GlcN-6-P synthase | Compound 4a | -8.9 | Ser347 |
| GlcN-6-P synthase | Compound 4c | -8.7 | Thr352, Lys603 |
| PfLDH Receptor | Compound 3a | -56.316 (CDOCKER Energy) | Not Specified |
This table is compiled from data presented in the cited sources. researchgate.netresearchgate.net Note: Different docking programs and scoring functions were used, so energies are not directly comparable.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.govtandfonline.com By simulating the movements of atoms, MD can assess the stability of the complex, the flexibility of the protein and ligand, and the persistence of key interactions like hydrogen bonds. nih.govacs.org Metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are used to analyze the stability and conformational changes of the complex during the simulation. nih.govtandfonline.com
Exploration of Cellular Homeostasis Perturbations (e.g., redox balance, mitochondrial function)
Many bioactive compounds, including those with an imidazole core, exert their effects by disrupting fundamental cellular processes. Investigating these perturbations can reveal broader mechanisms of action beyond a single target.
Redox Balance: The balance between oxidants and antioxidants, known as redox balance, is crucial for cell survival. mdpi.com Several studies have shown that imidazole compounds can induce cellular toxicity by impairing this balance and promoting the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov This mechanism is implicated in the anti-protozoan and cytotoxic actions of some imidazoles. nih.govresearchgate.net Conversely, certain imidazole derivatives that incorporate a phenolic scaffold have been designed as antioxidants capable of inhibiting processes associated with oxidative stress. mdpi.com
Mitochondrial Function: Mitochondria are central to cellular energy production and are involved in various signaling pathways. Their dysfunction is a known mechanism of cytotoxicity. mdpi.com Imidazole derivatives have been shown to directly impact mitochondrial function. Some compounds act as inhibitors of the mitochondrial respiratory chain, specifically at the level of NADH-dehydrogenase or between cytochromes "b" and "c". nih.gov Other studies have demonstrated that imidazoles can impair the mitochondrial membrane potential (MMP), a critical parameter for mitochondrial health. nih.gov The antifungal miconazole was shown to reduce ATP production, increase ROS levels, and decrease mitochondria-associated fluorescence, all of which indicate a significant disruption of mitochondrial function. mdpi.com This disruption of energy metabolism and induction of oxidative stress can be a potent mechanism for the therapeutic or toxic effects of a compound. nih.gov
Preclinical Mechanistic Evaluation in Model Systems
In Vitro Cellular Assays for Investigating Cellular Processes and Pathways
The preclinical evaluation of novel imidazole (B134444) derivatives typically involves a battery of in vitro cellular assays to elucidate their mechanism of action and effects on cellular functions. These assays are fundamental in characterizing the compound's biological activity profile before advancing to more complex model systems.
The cellular uptake of imidazole antifungals is a critical first step for their biological activity. While specific transporters are not always implicated, the lipophilic nature of many imidazole derivatives suggests that they can passively diffuse across the fungal cell membrane. The efficiency of uptake can be influenced by the physicochemical properties of the specific compound and the composition of the fungal cell membrane.
Once inside the cell, the intracellular distribution of imidazole compounds is not fully understood and may vary between different derivatives. However, their primary target, lanosterol (B1674476) 14α-demethylase, is a membrane-bound enzyme located in the endoplasmic reticulum. nih.gov Consequently, a significant concentration of the drug is expected to localize to this organelle. The association of some imidazole derivatives with a surface-active agent has been shown to increase their intracellular influx, suggesting that formulation can play a role in enhancing cellular uptake. researchgate.net
Table 1: Inferred Cellular Uptake and Distribution Characteristics of 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole
| Characteristic | Description |
|---|---|
| Cellular Uptake | Primarily passive diffusion across the cell membrane, influenced by lipophilicity. |
| Intracellular Target | Lanosterol 14α-demethylase in the endoplasmic reticulum. |
| Distribution | Expected to accumulate in the endoplasmic reticulum to interact with its target enzyme. |
| Enhancement | Uptake may be enhanced by formulation with surface-active agents. |
The primary mechanism of action of imidazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for fungal cell membrane integrity. nih.govdrugbank.com This inhibition leads to a cascade of downstream effects that ultimately compromise fungal cell viability.
Perturbation of Cell Membrane Integrity:
Imidazole derivatives act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol. biomolther.orgnih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, asymmetry, and integrity. nih.gov Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. frontiersin.org This altered sterol composition disrupts the normal structure and function of the plasma membrane, leading to increased permeability and leakage of essential cellular contents. nih.govumn.edu Furthermore, some studies suggest that imidazole antifungals can directly interact with membrane lipids, further contributing to membrane disorganization. umn.edu
Impact on Biosynthetic Pathways:
The primary biosynthetic pathway affected by imidazole antifungals is the ergosterol biosynthesis pathway. researchgate.netoup.com By targeting lanosterol 14α-demethylase, these compounds effectively halt the production of ergosterol. biomolther.org This not only disrupts cell membrane integrity but can also have secondary effects on other cellular processes that are dependent on a functional membrane, such as the activity of membrane-bound enzymes and transport proteins. nih.gov In addition to their effects on sterol synthesis, some imidazole derivatives have been reported to affect the synthesis of triglycerides and phospholipids. nih.govdrugbank.com
Impact on Organelles:
The disruption of the endoplasmic reticulum membrane, where ergosterol synthesis occurs, is a direct consequence of the mechanism of action of imidazoles. The accumulation of toxic sterol precursors can lead to stress in the endoplasmic reticulum. Furthermore, changes in oxidative and peroxidative enzyme activities have been observed following treatment with imidazole derivatives, which can lead to the intracellular accumulation of toxic levels of hydrogen peroxide. nih.govdrugbank.com This oxidative stress can contribute to the deterioration of various subcellular organelles and ultimately lead to cell necrosis. nih.govdrugbank.com
Table 2: Summary of the Impact of Imidazole Antifungals on Intracellular Pathways and Organelles
| Impacted Area | Mechanism of Action and Consequences |
|---|---|
| Cell Membrane Integrity | Inhibition of ergosterol synthesis leads to altered membrane fluidity and increased permeability. Direct interaction with membrane lipids may also occur. |
| Biosynthetic Pathways | Primary inhibition of the ergosterol biosynthesis pathway. Potential secondary effects on triglyceride and phospholipid synthesis. |
| Organelles | Disruption of the endoplasmic reticulum membrane. Induction of oxidative stress leading to damage of various subcellular organelles. |
Mechanisms of Resistance Development in Microorganisms Relevant to Imidazole Class
The emergence of resistance to antifungal agents is a significant clinical concern. For the imidazole class of antifungals, several mechanisms of resistance have been identified in various microorganisms. nih.gov
Target Site Modification:
One of the primary mechanisms of resistance is the alteration of the target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). Mutations in the ERG11 gene can lead to amino acid substitutions that reduce the binding affinity of the imidazole drug to the enzyme. nih.gov This decreased affinity means that a higher concentration of the drug is required to achieve the same level of inhibition, rendering the organism resistant.
Overexpression of the Target Enzyme:
Another common resistance mechanism is the overexpression of the ERG11 gene. nih.gov An increased number of lanosterol 14α-demethylase molecules in the cell requires a higher intracellular concentration of the imidazole antifungal to inhibit the ergosterol biosynthesis pathway effectively.
Active Drug Efflux:
Microorganisms can also develop resistance by actively pumping the antifungal drug out of the cell. nih.gov This is mediated by the overexpression of efflux pumps, which are membrane transport proteins. Two major families of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. These pumps recognize and extrude a wide range of substrates, including imidazole antifungals, thereby reducing the intracellular drug concentration to sub-therapeutic levels.
Alterations in the Ergosterol Biosynthesis Pathway:
Mutations in other enzymes of the ergosterol biosynthesis pathway can also contribute to resistance. For instance, defects in the C5-6 sterol desaturase (encoded by the ERG3 gene) can block the production of toxic 14α-methylated sterols that accumulate when lanosterol 14α-demethylase is inhibited. This allows the fungal cell to survive even in the presence of the imidazole drug.
Table 3: Key Mechanisms of Resistance to Imidazole Antifungals
| Mechanism | Description |
|---|---|
| Target Site Modification | Mutations in the ERG11 gene reduce the binding affinity of the drug to lanosterol 14α-demethylase. |
| Target Overexpression | Increased expression of the ERG11 gene leads to higher levels of the target enzyme. |
| Active Drug Efflux | Overexpression of ABC and MFS transporters actively removes the drug from the cell. |
| Pathway Alteration | Mutations in other ergosterol biosynthesis genes, such as ERG3, can prevent the accumulation of toxic sterols. |
Advanced Research Perspectives and Future Development
Integration of Omics Technologies for Comprehensive Mechanistic Insight
A deep understanding of a drug candidate's mechanism of action is crucial for its development. While the primary target of many imidazole (B134444) antifungals is the lanosterol (B1674476) 14α-demethylase enzyme (Erg11/CYP51), the complete cellular response is far more complex. nih.govoup.com Omics technologies offer a powerful, unbiased, system-wide approach to map the intricate biological networks affected by 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole. nih.govresearchgate.net
By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective to build a comprehensive mechanistic profile. mdpi.comfrontiersin.org
Genomics and Transcriptomics can identify genetic variations, such as mutations in the ERG11 target gene, that confer resistance. nih.gov Furthermore, transcriptomic analysis (e.g., RNA-Seq) can reveal the global gene expression changes induced by the compound, highlighting upregulated stress response pathways or downregulated metabolic processes. researchgate.net
Proteomics provides a direct measurement of changes in protein abundance and post-translational modifications following drug exposure. nih.govlongdom.org This can confirm the impact on the target protein and uncover off-target effects or downstream consequences of target inhibition, providing a more complete picture of the drug's cellular impact. nih.gov
Metabolomics analyzes the global profile of small-molecule metabolites. For an antifungal imidazole, this could reveal the accumulation of toxic sterol precursors resulting from Erg11 inhibition and other metabolic shifts the cell undergoes to compensate. nih.gov
The integration of these multi-omics datasets allows for the construction of detailed molecular interaction networks, offering profound insights into the compound's mode of action, potential toxicity pathways, and biomarkers for predicting therapeutic response. researchgate.netaragen.com
Table 1: Hypothetical Multi-Omics Study of a Fungal Pathogen Treated with this compound
| Omics Technology | Potential Key Finding | Implication for Drug Development |
|---|---|---|
| Genomics | Identification of specific point mutations in the ERG11 gene in resistant strains. | Informs the design of next-generation inhibitors that can overcome target-based resistance. |
| Transcriptomics | Upregulation of genes encoding ABC and MFS efflux pumps (e.g., CDR1, MDR1). | Suggests potential for combination therapy with efflux pump inhibitors. |
| Proteomics | Decreased abundance of Erg11 and altered levels of proteins involved in mitochondrial function. | Reveals primary and secondary mechanisms of action, including potential mitochondrial toxicity. |
| Metabolomics | Accumulation of 14α-methylated sterols and depletion of ergosterol (B1671047). | Confirms target engagement and provides quantifiable biomarkers of drug activity. |
Application of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.govpremierscience.com For imidazole derivatives like this compound, AI/ML can be applied across the entire discovery pipeline, from lead identification to toxicity prediction. mdpi.com
Machine learning models, such as Random Forests, Support Vector Machines (SVMs), and Neural Networks, can be trained on large datasets of compounds with known antifungal activity. preprints.orgpreprints.org These models use molecular descriptors—quantitative representations of a molecule's physicochemical properties—to learn the complex relationships between chemical structure and biological activity. This allows for the rapid in silico screening of vast virtual libraries to identify new and potentially more potent imidazole scaffolds. elifesciences.orgmdpi.com
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can predict the antifungal potency of novel imidazole derivatives based on their structural features, guiding chemists to synthesize the most promising candidates. preprints.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high predicted activity against fungal targets and favorable pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). mdpi.com
Toxicity Prediction: AI algorithms trained on toxicological data can predict the potential for adverse effects early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com
By leveraging these computational tools, the development of analogues of this compound can be made significantly more efficient and cost-effective. premierscience.com
Table 2: Key Molecular Descriptors Used in ML Models for Antifungal Activity Prediction
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Physicochemical | Molecular Weight (MW) | Influences size, solubility, and membrane permeability. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with a molecule's ability to cross cell membranes. |
| Electronic | Number of Hydrogen Bond Donors/Acceptors | Determines potential interactions with the target protein's active site. |
| Structural | Number of Aromatic Rings | Contributes to binding through hydrophobic and π-π stacking interactions. |
Exploration of Multifunctional Imidazole Scaffolds for Polypharmacology
The imidazole core is considered a "privileged scaffold" in medicinal chemistry because it is present in compounds that can interact with a wide variety of biological targets, leading to diverse therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.comijsrtjournal.com This inherent versatility makes the imidazole framework an ideal starting point for developing multifunctional agents based on the concept of polypharmacology—designing single molecules that can modulate multiple targets simultaneously. ijsrtjournal.com
For a compound like this compound, this opens up several exciting possibilities:
Dual-Action Antimicrobials: The scaffold could be modified to create a hybrid molecule that not only inhibits fungal growth (e.g., by targeting Erg11) but also possesses antibacterial properties by inhibiting a distinct bacterial target. mdpi.com
Antifungal and Anti-inflammatory Agents: Fungal infections often trigger a significant inflammatory response. A multifunctional compound could simultaneously combat the pathogen and dampen the associated inflammation by inhibiting targets like COX-2 enzymes, offering a more comprehensive treatment. nih.gov
Overcoming Resistance: A polypharmacological agent could be designed to hit both the primary fungal target (Erg11) and a secondary target involved in a resistance mechanism, such as an efflux pump, making it harder for the pathogen to evolve resistance. nih.gov
The design of such multifunctional molecules involves the strategic combination of different pharmacophores onto the central imidazole scaffold, creating novel chemical entities with unique, synergistic therapeutic profiles. nih.gov
Table 3: Conceptual Design of Multifunctional Imidazole-Based Scaffolds
| Hybrid Concept | Potential Targets | Therapeutic Goal |
|---|---|---|
| Imidazole-Quinolone Hybrid | Fungal Erg11 + Bacterial DNA Gyrase | Broad-spectrum agent for mixed fungal-bacterial infections. |
| Imidazole-NSAID Hybrid | Fungal Erg11 + Human COX-2 Enzyme | Treating the infection and associated inflammation simultaneously. |
| Imidazole-Kinase Inhibitor Hybrid | Fungal Erg11 + Fungal Kinase (e.g., for signaling/virulence) | Dual-target antifungal to increase efficacy and reduce resistance potential. |
Strategies for Overcoming Biological Resistance Mechanisms
The emergence of drug resistance is a major threat to the long-term efficacy of any antimicrobial agent. nih.govnih.gov For azole antifungals, including imidazoles, several well-characterized resistance mechanisms exist, which would also pose a threat to a new agent like this compound. oup.commdpi.com Proactive research into strategies to circumvent this resistance is a critical part of its future development.
The primary mechanisms of azole resistance include:
Target Site Modification: Point mutations in the ERG11 gene can reduce the binding affinity of the imidazole drug to its target enzyme. nih.govnih.gov
Overexpression of the Target: Increased production of the Erg11 enzyme can effectively dilute the drug's inhibitory effect. oup.com
Active Drug Efflux: Overexpression of membrane transporter proteins, particularly from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the drug out of the fungal cell. nih.gov
Biofilm Formation: Fungi growing within a biofilm matrix are often less susceptible to antifungal agents due to limited drug penetration and altered cellular physiology. youtube.com
Future development strategies must address these challenges. Combination therapy, where the imidazole is co-administered with a compound that inhibits a resistance mechanism (e.g., an efflux pump inhibitor), is a promising approach. youtube.com Another strategy involves designing novel drug delivery systems, such as nanoparticles, that can improve drug penetration into biofilms or deliver a higher localized concentration of the drug to the site of infection. nih.gov Finally, as discussed previously, developing multifunctional compounds that hit multiple targets at once can create a higher genetic barrier to the development of resistance. nih.gov
Table 4: Fungal Resistance Mechanisms and Corresponding Counter-Strategies
| Resistance Mechanism | Molecular Basis (Example) | Potential Counter-Strategy |
|---|---|---|
| Target Alteration | Point mutations in ERG11/CYP51 gene. | Design of next-generation imidazoles with improved binding to mutated targets. |
| Drug Efflux | Upregulation of CDR1/MDR1 transporter genes. | Combination therapy with an efflux pump inhibitor; design of derivatives that evade pumps. |
| Target Overexpression | Gain-of-function mutation in transcription factor UPC2. | Development of agents that inhibit the transcription factor or its downstream effects. |
| Biofilm Formation | Extracellular matrix production. | Use of novel drug delivery systems (e.g., liposomes) to enhance biofilm penetration. |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagent (Base) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KOH | Ethanol | 80 | 65–75 | |
| NaH | DMF | 60 | 70–85 |
Basic: How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
Validation typically employs:
- Spectroscopy:
- Elemental Analysis: Confirmation of C, H, N, Cl content within ±0.3% theoretical values .
Basic: What are the primary biological targets or activities associated with this compound?
Methodological Answer:
The compound is structurally related to antifungal agents like Miconazole. Key activities include:
- Antifungal Action: Inhibition of fungal lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis .
- Biochemical Probes: Used to study hydrophobic interactions in enzyme active sites (e.g., binding to Asp1222 in kinase targets) .
Advanced: How can computational methods predict NMR chemical shifts or optimize synthesis?
Methodological Answer:
- DFT Calculations: The B3LYP functional reliably predicts 1H NMR shifts (error <0.3 ppm) by modeling electron density distribution. Basis sets like 6-311+G(d,p) are recommended .
- Reaction Optimization: Molecular dynamics simulations (e.g., in Gaussian09) assess solvent effects on reaction kinetics, guiding solvent/base selection .
Advanced: How to design derivatives to enhance bioactivity or selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- In Silico Docking: Use AutoDock Vina to predict binding affinities to CYP51 or kinase targets .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (e.g., 65% vs. 85%) arise from:
- Solvent Polarity: DMF (high polarity) enhances nucleophilicity of imidazole vs. ethanol .
- Base Strength: NaH (stronger base) deprotonates imidazole more efficiently than KOH .
Troubleshooting Steps:
Screen bases (e.g., Cs2CO3 for milder conditions).
Use microwave-assisted synthesis to reduce reaction time .
Advanced: What are the degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolysis: The benzyl-oxy bond cleaves in acidic/alkaline media, yielding 3,4-dichlorobenzyl alcohol and imidazole .
- Oxidation: CYP450 enzymes oxidize the imidazole ring to 1H-imidazole-4,5-dione .
Analytical Tools: - HPLC-MS/MS: Detect degradation products using a C18 column (gradient: 0.1% formic acid/acetonitrile) .
Advanced: How to assess impurity profiles for pharmaceutical compliance?
Methodological Answer:
- EP/USP Standards: Monitor impurities (e.g., 1-[(2,5-dichlorobenzyl)oxy]-1H-imidazole) via:
- HPLC-DAD: Limit ≤0.15% (w/w) for each unspecified impurity .
- Reference Standards: Use certified materials (e.g., LGC Standards) for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
